molecular formula C27H25NO5 B7737517 N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B7737517
M. Wt: 443.5 g/mol
InChI Key: DQCPQSBZPWAWPX-UHFFFAOYSA-N
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Description

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a benzamide moiety with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide typically involves multi-component reactions. One common method is the condensation reaction of β-naphthol, benzaldehyde, and 3,4,5-trimethoxybenzoic acid in the presence of a catalyst such as ammonium acetate . This reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the benzamide moiety can produce amine derivatives .

Scientific Research Applications

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety. These groups can enhance the compound’s solubility in organic solvents and influence its reactivity and interaction with biological molecules .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-31-22-15-19(16-23(32-2)26(22)33-3)27(30)28-25(18-10-5-4-6-11-18)24-20-12-8-7-9-17(20)13-14-21(24)29/h4-16,25,29H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCPQSBZPWAWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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